molecular formula C10H12N4O2 B11886910 tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate

tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate

Cat. No.: B11886910
M. Wt: 220.23 g/mol
InChI Key: HHIQEWXCVZQQNB-UHFFFAOYSA-N
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Description

tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances stability during synthetic processes, making this compound a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents. Its molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of 220.23 g/mol. The Boc group’s steric bulk and hydrophobicity improve solubility in organic solvents, facilitating its use in multi-step syntheses.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

tert-butyl pyrazolo[3,4-d]pyrimidine-1-carboxylate

InChI

InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)14-8-7(5-13-14)4-11-6-12-8/h4-6H,1-3H3

InChI Key

HHIQEWXCVZQQNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=NC=NC=C2C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cancer Therapy

One of the most promising applications of tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is in cancer treatment. Research indicates that derivatives of this compound can act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.

  • Case Study : In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The inhibition of CDK2 leads to altered cell cycle progression and induction of apoptosis in these cells .

Epidermal Growth Factor Receptor Inhibition

Recent studies have focused on developing derivatives of this compound as epidermal growth factor receptor inhibitors (EGFRIs). These compounds have shown potent anti-proliferative activities against cancer cell lines.

  • Case Study : Compound 12b was synthesized and demonstrated IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. It also exhibited high potency against mutant EGFR with an IC50 value of 0.236 µM .

The biological activities associated with this compound include:

Activity Target Remarks
CDK2 InhibitionCell cycle regulationInduces apoptosis in cancer cells
EGFR InhibitionCancer therapyPotent against both wild-type and mutant EGFR
Anti-inflammatory EffectsVarious inflammatory pathwaysPotential for treating inflammatory diseases

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This inhibition can disrupt cellular processes, leading to therapeutic effects. For example, as a kinase inhibitor, it prevents the phosphorylation of downstream signaling molecules, thereby modulating cellular responses .

Comparison with Similar Compounds

This compound

  • Core structure : Pyrazolo[3,4-d]pyrimidine.
  • Substituents : Boc group at the 1-position.
  • Molecular formula : C₁₀H₁₂N₄O₂.
  • Role : Synthetic intermediate for kinase inhibitors.

(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

  • Core structure : Pyrazolo[3,4-d]pyrimidine with additional piperidine linkage.
  • Substituents: Boc group, 4-amino, 3-iodo, and (R)-piperidine at the 1-position.
  • Molecular formula : C₁₅H₂₁IN₆O₂.
  • Role : Kinase inhibitor and anticancer agent .

Methyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate

  • Core structure : Pyrazolo[3,4-d]pyrimidine.
  • Substituents : Methyl ester at the 1-position.
  • Molecular formula : C₇H₆N₄O₂.
  • Role : Intermediate with lower steric hindrance for rapid derivatization.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (LogP) Stability
This compound 220.23 Boc 1.8 (moderate) High (stable in organic solvents)
(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate 444.27 Boc, I, NH₂, piperidine 2.5 (hydrophobic) Moderate (sensitive to deiodination)
Methyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate 194.15 Methyl ester 0.9 (polar) Low (prone to hydrolysis)
  • Key Observations :
    • The iodine atom in the evidence compound increases molecular weight and enables halogen bonding, enhancing target affinity .
    • Piperidine improves aqueous solubility via salt formation but adds steric complexity.
    • Methyl esters offer faster reaction kinetics but lack the Boc group’s stability.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound Not available C₁₀H₁₂N₄O₂ 220.23
(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate 1276110-38-3 C₁₅H₂₁IN₆O₂ 444.27
Methyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate 1207456-89-8 C₇H₆N₄O₂ 194.15

Biological Activity

Tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11N5O2
  • Molecular Weight : 221.23 g/mol
  • Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl ester group, which enhances its solubility and biological interactions.

This compound exhibits several mechanisms of action:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been identified as a potent inhibitor of CDKs, which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Bruton's Tyrosine Kinase (BTK) Inhibition : Similar derivatives have shown efficacy as irreversible BTK inhibitors. BTK is involved in B-cell receptor signaling and is a target for therapies against B-cell malignancies .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated across various studies:

Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines : Studies indicate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cells .
  • Mechanistic Insights : Flow cytometric analyses revealed that certain derivatives induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), indicating their potential as anticancer agents .

Kinase Inhibition Studies

A detailed structure–activity relationship (SAR) analysis has been conducted on pyrazolo[3,4-d]pyrimidine derivatives:

  • Selectivity Profiles : Compounds with specific substitutions at the C4 position have shown enhanced selectivity for BTK over other kinases. For example, introducing an acrylamide group at this position resulted in improved inhibitory activity against BTK enzyme and TMD8 cells (a model for B-cell malignancies) .

Case Studies and Research Findings

Several studies highlight the potential of this compound derivatives:

StudyFindings
Yeom et al. (2022)Identified potent BTK inhibitors among 4,6-disubstituted pyrazolo[3,4-d]pyrimidines; demonstrated moderate tumor growth inhibition in vivo using murine xenograft models .
Research on EGFR InhibitorsNew derivatives showed IC50 values as low as 0.016 µM against wild-type EGFR, indicating strong potential for targeting mutant forms associated with resistance to existing therapies .
Cytotoxicity AssaysDerivatives exhibited IC50 values ranging from 8.21 to 19.56 µM against A549 and HCT-116 cell lines, confirming their effectiveness in inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling tert-butyl carbamate with halogenated pyrazolopyrimidine derivatives (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine) under palladium-catalyzed cross-coupling conditions. Reaction parameters such as temperature (80–120°C), solvent (DMF or THF), and catalyst (e.g., Pd(PPh₃)₄) are critical for achieving yields >70%. Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR).
  • Mass spectrometry (LC/MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₅N₄O₂: 243.11).
  • X-ray crystallography : Resolves steric effects of the tert-butyl group and pyrazolopyrimidine core .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety measures include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Storage : In amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodological Answer : Key strategies include:

  • Solvent optimization : Replacing DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Catalyst loading : Lowering Pd catalyst to 2–5 mol% while maintaining reaction efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 4 h) and improves purity (>95%) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., kinase inhibition vs. inactivity) are addressed via:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., ADP-Glo™ kinase assay) with cellular viability (MTT assay).
  • Dose-response validation : Ensure IC₅₀ values are consistent across ≥3 independent replicates.
  • Metabolic stability testing : Rule out false negatives due to rapid degradation in cell media .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer : SAR strategies include:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 3 or 4 of the pyrimidine ring to modulate target binding.
  • Bioisosteric replacement : Swap the tert-butyl group with cyclopentyl or trifluoromethyl to assess steric/electronic effects.
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses with kinase targets (e.g., BTK or PI3K) .

Q. Which in vitro assays are most reliable for evaluating kinase inhibition?

  • Methodological Answer : Standard assays include:

  • Kinase-Glo® Luminescent Assay : Measures ATP depletion in recombinant kinase systems (e.g., BTK, IC₅₀ < 100 nM for active analogs).
  • Cellular phosphorylation assays : Western blotting to quantify inhibition of downstream targets (e.g., p-AKT in cancer cell lines).
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can solubility challenges in pharmacological studies be mitigated?

  • Methodological Answer : To address low aqueous solubility (<10 µM):

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations.
  • Prodrug design : Introduce phosphate or PEG groups at the carboxylate moiety.
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance bioavailability .

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